molecular formula C14H18O4 B2836380 4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid CAS No. 1393330-57-8

4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid

Cat. No.: B2836380
CAS No.: 1393330-57-8
M. Wt: 250.294
InChI Key: LNETWXLQMKSKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid is a high-purity chemical compound intended for research and development purposes. This compound is part of the oxane family, which are valuable intermediates and building blocks in synthetic and medicinal chemistry. Compounds with this specific molecular architecture, featuring a carboxylic acid group and a methoxyphenyl moiety, are often investigated for their potential as synthetic intermediates in the development of more complex active molecules . The related compound 4-(2-methoxyphenyl)oxane-4-carboxylic acid has a molecular formula of C13H16O4 and a molecular weight of 236.26 g/mol . Its exact physical properties, such as melting point, may be subject to further characterization. Researchers value these compounds for their unique structure that can contribute to the exploration of structure-activity relationships (SAR). Please handle with appropriate safety precautions; the related compound is classified as causing skin irritation (H315) . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-[(2-methoxyphenyl)methyl]oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-17-12-5-3-2-4-11(12)10-14(13(15)16)6-8-18-9-7-14/h2-5H,6-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNETWXLQMKSKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2(CCOCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diols or epoxides.

    Introduction of the Methoxyphenylmethyl Group: This step involves the alkylation of the oxane ring with a methoxyphenylmethyl halide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-[(2-Hydroxyphenyl)methyl]oxane-4-carboxylic acid.

    Reduction: Formation of 4-[(2-Methoxyphenyl)methyl]oxane-4-methanol.

    Substitution: Formation of 4-[(2-Aminophenyl)methyl]oxane-4-carboxylic acid.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of derivatives related to 4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid. For instance, compounds exhibiting structural similarities were tested for their inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process:

  • Inhibition of COX Enzymes : The compound demonstrated significant inhibition of COX-1 and COX-2 activities, with IC₅₀ values indicating potent anti-inflammatory properties. For example, certain derivatives showed IC₅₀ values against COX-2 comparable to established anti-inflammatory drugs such as celecoxib .
CompoundIC₅₀ (μM) COX-1IC₅₀ (μM) COX-2
4d28.39 ± 0.0323.8 ± 0.20
Celecoxib-0.04 ± 0.01

Receptor Interactions

The compound has been investigated for its interactions with muscarinic receptors and adrenergic receptors:

  • Muscarinic Receptor Antagonism : Compounds similar to this compound have shown potential as muscarinic receptor antagonists, which could be beneficial in treating various neurological disorders .

Therapeutic Potential

The therapeutic implications of this compound extend beyond inflammation:

  • Pain Management : Its ability to modulate pain pathways through COX inhibition suggests potential use in pain management therapies.
  • Cosmetic Applications : Preliminary research indicates that formulations containing this compound may enhance skin hydration and possess anti-inflammatory properties beneficial for cosmetic products .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • In Vivo Studies : Animal models have demonstrated that derivatives exhibit significant reductions in inflammation markers and pain responses compared to controls.
  • Topical Formulations : Research into topical formulations incorporating similar compounds has shown improved skin healing and reduced irritation in clinical trials.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenylmethyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Positional Isomers
  • 4-(4-Methoxyphenyl)oxane-4-carboxylic acid

    • Structure : Differs by having a para-methoxy group on the phenyl ring instead of ortho-methoxy.
    • Molecular Formula : C₁₃H₁₆O₄
    • Molecular Weight : 236.26 g/mol
    • Key Data : Reported in a 2023 structural database with SMILES string OC(=O)C1(CCOCC1)c1ccc(OC)cc1 .
  • 4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid

    • Structure : Bromo substituent at the para position of the phenyl ring.
    • Molecular Formula : C₁₃H₁₅BrO₃
    • CAS : 1338494-92-0
    • Key Data : Available from CymitQuimica, though pricing and stock status are inquiry-based .
Halogen-Substituted Analogs
  • 4-(4-Fluorophenyl)oxane-4-carboxylic acid

    • Structure : Fluorine substituent at the para position.
    • Molecular Formula : C₁₂H₁₃FO₃
    • CAS : 473706-11-5
    • Molecular Weight : 236.23 g/mol .
  • 4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid

    • Structure : Meta-trifluoromethyl substitution on the phenyl ring.
    • Molecular Formula : C₁₄H₁₅F₃O₃
    • CAS : 1385696-63-8
    • Molecular Weight : 288.26 g/mol .

Side-Chain Modifications

  • 4-[(Methylsulfanyl)methyl]oxane-4-carboxylic acid

    • Structure : Methylsulfanyl (SCH₃) group replaces the aromatic substituent.
    • Molecular Formula : C₈H₁₄O₃S
    • CAS : 1783404-03-4
    • Molecular Weight : 190.26 g/mol .
  • 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid

    • Structure : Methanesulfonyl (SO₂CH₃) side chain.
    • Molecular Formula : C₈H₁₄O₅S
    • CAS : 1781605-98-8
    • Molecular Weight : 222.26 g/mol .

Physicochemical and Pharmacological Data

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Position/Type
4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid C₁₄H₁₈O₄ 262.29 Not Available 2-Methoxy (ortho)
4-(4-Methoxyphenyl)oxane-4-carboxylic acid C₁₃H₁₆O₄ 236.26 Not Available 4-Methoxy (para)
4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid C₁₃H₁₅BrO₃ 307.16 1338494-92-0 4-Bromo (para)
4-(4-Fluorophenyl)oxane-4-carboxylic acid C₁₂H₁₃FO₃ 236.23 473706-11-5 4-Fluoro (para)

Pharmacological Insights

  • Receptor Interactions : NBOMe compounds (e.g., 25I-NBOMe) with N-[(2-methoxyphenyl)methyl] groups exhibit high affinity for serotonin receptors (5-HT₂A), suggesting that the 2-methoxyphenyl group in the target compound may influence receptor binding .
  • Toxicity Trends : Para-substituted halogenated analogs (e.g., bromo, fluoro) are generally less toxic than ortho/meta-substituted derivatives, as seen in NBOMe series .

Biological Activity

4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid is an organic compound with the molecular formula C14H18O4 and a molecular weight of approximately 250.29 g/mol. This compound has garnered attention in various fields of research, particularly in biochemistry and pharmacology, due to its potential biological activities and interactions with biomolecules.

Chemical Structure and Properties

The structure of this compound features a methoxyphenyl group attached to an oxane ring along with a carboxylic acid functional group. This unique arrangement contributes to its reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

1. Interaction with DNA

Studies have shown that this compound can bind to DNA structures, potentially influencing biological functions related to nucleic acids. Experimental methods such as UV-Visible spectroscopy and viscometry are employed to assess these interactions, revealing insights into the compound's binding affinity and mechanisms of action .

2. Pharmacological Properties

The compound has been investigated for its drug-likeness properties using in silico methods, which suggest that it may form complexes with metals, making it a candidate for drug development. Computational tools like SwissADME have been utilized to predict its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles .

3. Central Nervous System (CNS) Implications

Research highlights a connection between the compound's interaction with alpha1-adrenergic receptors and Alzheimer's disease (AD), indicating its potential significance in CNS drug discovery. This aspect opens avenues for further exploration in neuropharmacology .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds reveals distinct features that may influence their biological activity.

Compound NameMolecular FormulaMolecular WeightKey Features
4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acidC14H18O4250.29 g/molSimilar structure with different methoxy position
2-(Methoxyphenyl)acetic acidC9H10O3166.18 g/molExhibits anti-inflammatory properties
3-(Methoxyphenyl)propanoic acidC11H14O3194.23 g/molRelated in functionality but varies in chain length

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing insights into their mechanisms and therapeutic potentials:

  • Inhibition Studies : Research has explored the inhibition of lysosomal phospholipase A2 by compounds structurally related to this compound, suggesting a pathway for drug-induced phospholipidosis .
  • Virtual Screening Applications : A recent study utilized virtual screening to identify potential compounds for treating venous diseases, highlighting the relevance of similar chemical structures in therapeutic contexts .
  • Mechanism of Action : The interaction mechanisms of structurally analogous compounds indicate that modifications in functional groups significantly alter their biological activities, emphasizing the importance of specific structural features in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Friedel-Crafts acylation or Michael-type addition (as seen in structurally analogous oxane-carboxylic acids) can be adapted. For example, thioglycolic acid additions to α,β-unsaturated ketones yield similar scaffolds .
  • Optimize reaction parameters (e.g., temperature, solvent polarity) using Design of Experiments (DoE) to mitigate steric hindrance from the 2-methoxyphenyl group.
  • Purify via column chromatography with ethyl acetate/hexane gradients (≥95% purity) .

Q. How can the compound’s structure and purity be validated?

  • Analytical Workflow :

  • NMR (¹H/¹³C): Confirm substituent positions (e.g., methoxy group at C2 of phenyl, oxane ring conformation) .
  • HPLC-MS : Detect impurities (<0.5% by area) using C18 columns and acetonitrile/water mobile phases .
  • X-ray crystallography : Resolve stereochemistry if single crystals are obtainable (e.g., as in quinoline-carboxylic acid derivatives) .

Q. What are the solubility and stability profiles under physiological conditions?

  • Experimental Design :

  • Test solubility in DMSO , PBS (pH 7.4), and simulated gastric fluid.
  • Stability: Incubate at 37°C for 24–72 hours; monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm) .
  • Note: The oxane ring’s rigidity may enhance stability compared to linear carboxylic acids .

Q. What preliminary assays are suitable for evaluating bioactivity?

  • Screening Strategies :

  • Enzyme inhibition : Test against COX-2 or lipoxygenase (LOX) due to structural similarity to anti-inflammatory aryloxy acids .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved given the compound’s stereogenic centers?

  • Chiral Separation :

  • Employ chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients.
  • Compare retention times to racemic mixtures synthesized via asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries) .

Q. What computational methods predict the compound’s electronic properties and binding affinities?

  • Modeling Approaches :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level; calculate HOMO/LUMO energies for redox potential .
  • Molecular docking : Screen against protein targets (e.g., PPAR-γ) using AutoDock Vina; validate with MD simulations .

Q. How to resolve contradictions in reported spectral data (e.g., NMR shifts)?

  • Troubleshooting :

  • Replicate experiments using deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
  • Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What in vivo models are appropriate for pharmacokinetic studies?

  • Protocol Design :

  • Administer orally to Sprague-Dawley rats (10 mg/kg); collect plasma at 0–24 hours.
  • Quantify via LC-MS/MS (LOQ = 1 ng/mL) using deuterated internal standards .

Q. How does the methoxy group’s position (ortho vs. para) affect metabolic pathways?

  • Metabolite Identification :

  • Incubate with human liver microsomes; analyze metabolites via HRMS (Orbitrap).
  • Ortho-substitution may slow CYP450-mediated demethylation compared to para analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.